

# Cross-Species Efficacy of NP-C86: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: NP-C86

Cat. No.: B1574664

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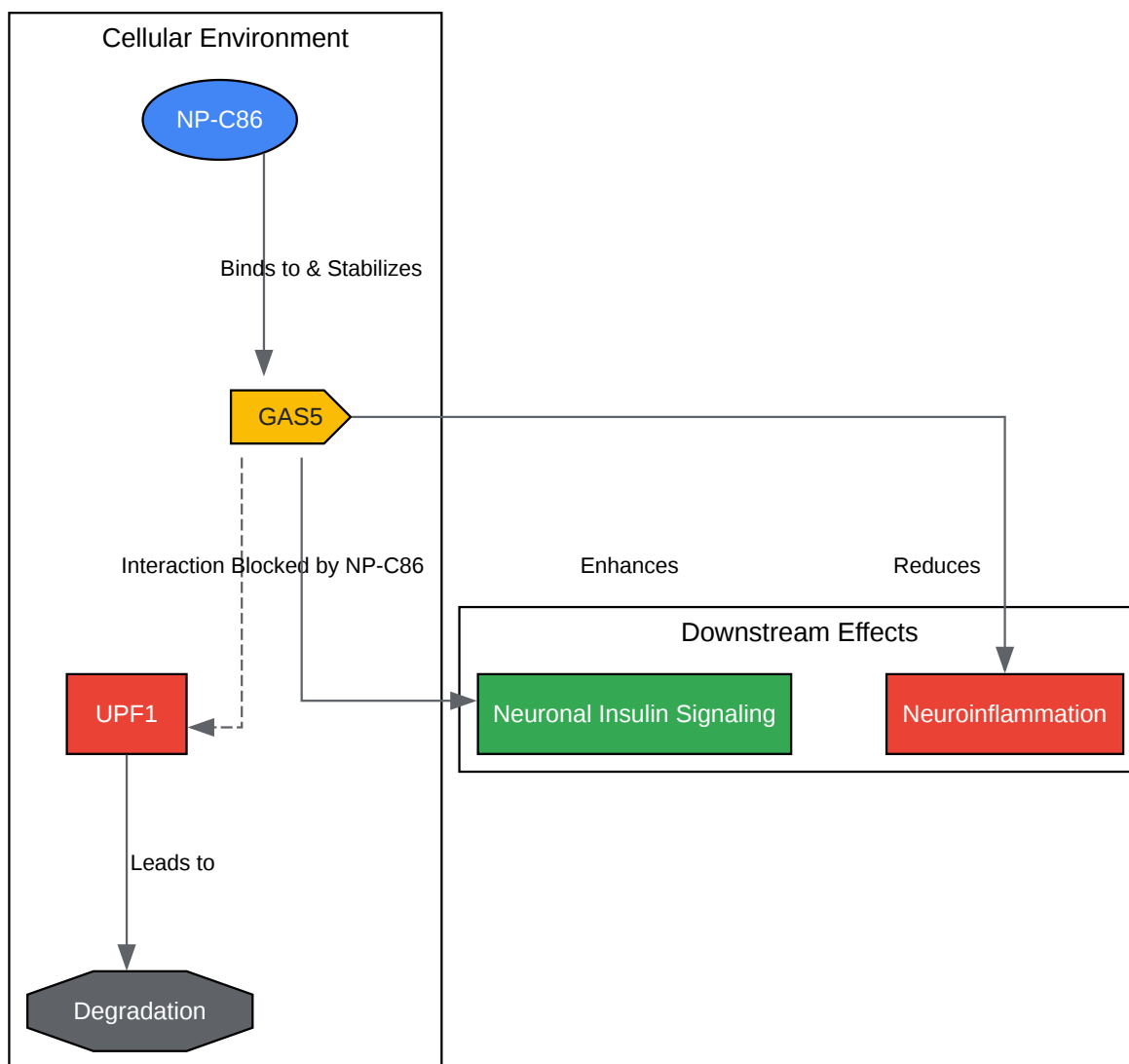
For Researchers, Scientists, and Drug Development Professionals

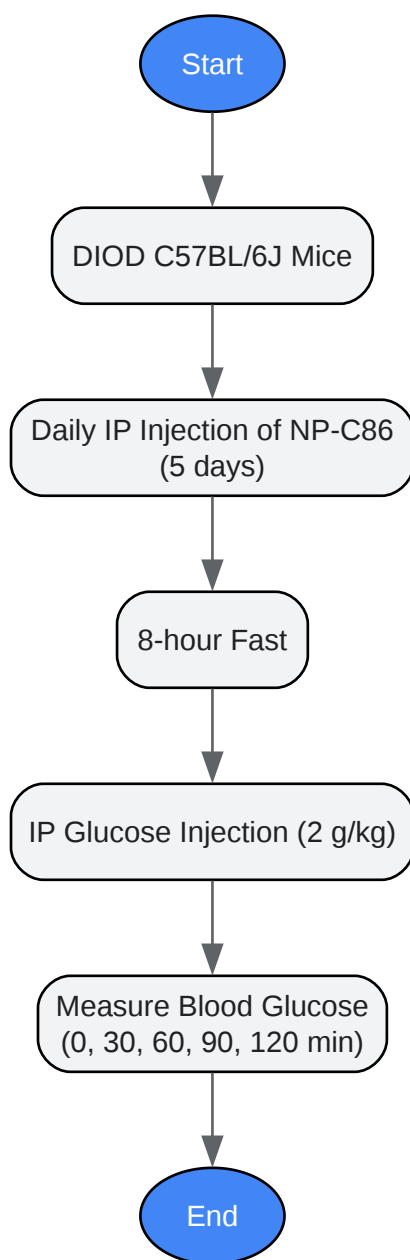
This guide provides a comprehensive comparison of the small molecule **NP-C86**'s performance with alternative compounds, supported by available experimental data. **NP-C86** is a novel therapeutic candidate that functions by stabilizing the long non-coding RNA (lncRNA) Growth Arrest-Specific 5 (GAS5). Dysregulation of GAS5 has been implicated in various pathologies, including neurodegenerative diseases and metabolic disorders. By stabilizing GAS5, **NP-C86** aims to restore normal cellular function.

## Mechanism of Action: NP-C86 and GAS5 Stabilization

**NP-C86** exerts its therapeutic effects by directly binding to the lncRNA GAS5. This binding prevents the interaction of GAS5 with the UPF1 protein, a key component of the nonsense-mediated decay (NMD) pathway. By inhibiting UPF1-mediated degradation, **NP-C86** effectively increases the intracellular levels of GAS5. Elevated GAS5 levels, in turn, lead to enhanced neuronal insulin signaling and a reduction in neuroinflammation, highlighting its potential in treating a range of diseases.<sup>[1]</sup>

Below is a diagram illustrating the signaling pathway influenced by **NP-C86**.





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## References

- 1. [pdfs.semanticscholar.org](https://pdfs.semanticscholar.org) [[pdfs.semanticscholar.org](https://pdfs.semanticscholar.org)]
- To cite this document: BenchChem. [Cross-Species Efficacy of NP-C86: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1574664#cross-species-efficacy-of-np-c86>]

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)